molecular formula C12H23ClN2O2 B13486744 rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride

rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride

Cat. No.: B13486744
M. Wt: 262.77 g/mol
InChI Key: OJXJXHAQQWQCAW-XXEQPJGYSA-N
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Description

rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[320]heptan-6-yl]carbamate hydrochloride is a synthetic compound with a complex bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride involves several steps. The starting materials typically include tert-butyl carbamate and a bicyclic amine. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the desired product. For instance, the reaction may be carried out in an organic solvent such as dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a hydroxylated product, while reduction may produce an amine derivative. Substitution reactions can result in a wide range of products depending on the substituent introduced .

Scientific Research Applications

rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl rac-[(1R,3S)-3-aminocyclohexyl]carbamate hydrochloride
  • rac-tert-butyl N-{[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl}carbamate
  • rac-tert-butyl (1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate

Uniqueness

rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride is unique due to its specific bicyclic structure and the presence of both amine and carbamate functional groups.

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl N-[(1S,3R,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-7-4-8(13)6-9(7)10;/h7-10H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8+,9-,10+;/m0./s1

InChI Key

OJXJXHAQQWQCAW-XXEQPJGYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2[C@@H]1C[C@@H](C2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C1CC(C2)N.Cl

Origin of Product

United States

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